4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-butyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C11H17NO/c1-4-5-6-10-7-9(2)12(3)11(13)8-10/h7-8H,4-6H2,1-3H3 |
InChI Key |
DFVLQKWRIKIJKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Hantzsch-Type Synthesis
Method Description:
The most common and practical method for synthesizing 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a one-pot multicomponent reaction inspired by the classical Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-ketoester or equivalent, and an ammonia or amine source under controlled conditions to yield the dihydropyridine core with specific substituents.-
- Butanal or an equivalent aldehyde providing the butyl substituent at position 4
- Methyl-substituted β-ketoesters or methyl ketones for the methyl groups at positions 1 and 6
- Ammonia or ammonium salts as nitrogen source
Reaction Conditions:
Typically conducted under reflux in ethanol or other polar solvents, sometimes with acid or base catalysis to promote cyclization and condensation.-
- High atom economy
- Operational simplicity
- Moderate to good yields (commonly 50-70%)
- Amenable to scale-up for research purposes
Thermal Cyclization of Hydroxamic Acid Esters
Method Description:
Literature reports the synthesis of 1,2-dihydropyridines via thermal cyclization of hydroxamic acid esters, which can be tailored to yield substituted dihydropyridin-2-ones. This involves preparing hydroxamic acid esters followed by heating to induce cyclization.-
- Hydroxamic acid esters with appropriate side chains (butyl and methyl groups)
- Thermal conditions without additional catalysts
-
- Heating under reflux or in a hot tube apparatus
- Yields reported between 32% and 58%
-
- Catalyst-free approach
- Moderate yields
- Useful for generating chiral or functionalized derivatives
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Multicomponent Hantzsch-Type | Aldehydes, β-ketoesters, ammonia, ethanol, reflux | 50–70 | Simple, scalable, cost-effective | Limited to certain substituents |
| Palladium-Catalyzed Cross-Coupling | Pyridone, boronic acid, Pd catalyst, Cu acetate, base | 60–85 | High selectivity, diverse scope | Requires expensive catalysts |
| Thermal Cyclization of Hydroxamic Acids | Hydroxamic acid esters, heat | 32–58 | Catalyst-free | Moderate yields, longer reaction times |
- The palladium-catalyzed method benefits from careful selection of bases such as cesium carbonate or potassium carbonate to optimize yields and purity.
- Crystallization of the final product is often performed using acetone-water mixtures in specific volume ratios (e.g., 8:2 acetone to water) to enhance purity and facilitate isolation.
- The Hantzsch-type synthesis can be accelerated under microwave or ultrasound irradiation, improving yields and reducing reaction times, as reported in related dihydropyridine syntheses.
- Functional group tolerance and substitution pattern significantly affect the reaction pathway and yield; thus, precursor selection is critical for obtaining this compound specifically.
The preparation of this compound is well-established through classical multicomponent Hantzsch-type reactions and modern palladium-catalyzed cross-coupling techniques. Each method offers distinct advantages depending on the scale, desired purity, and substitution complexity. Optimization of reaction conditions, including choice of base, solvent, and catalyst, is essential for maximizing yield and product quality. The diversity of synthetic routes reflects the compound’s importance in medicinal chemistry and ongoing research into dihydropyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methyl and butyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of fully saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Dihydropyridinone Derivatives
Key Observations:
Lipophilicity : The butyl group in the target compound enhances hydrophobic character compared to the hydroxylated analog . This may improve bioavailability in drug design but reduce aqueous solubility.
Reactivity : The boronic acid derivative (CDS021416) is tailored for cross-coupling reactions, unlike the target compound, which lacks such reactive handles .
Bioactivity Potential: The AldrichCPR compound’s complex substituents (cyano, mercapto, amide) suggest possible roles in targeting enzymes or receptors, whereas the simpler alkyl groups in the target compound may prioritize stability or synthetic accessibility .
Research Findings and Gaps
While direct comparative data (e.g., melting points, binding affinities) for these compounds are scarce, structural trends suggest:
- Hydrogen Bonding : The hydroxyl analog may exhibit stronger intermolecular interactions than the butyl derivative, impacting crystallization (relevant to SHELX-based structural studies ).
- Thermodynamic Stability : Bulky alkyl groups like butyl could hinder ring flexibility, affecting conformational dynamics in solution.
Biological Activity
4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a compound belonging to the dihydropyridine class, which is characterized by a six-membered ring containing nitrogen and a carbonyl group. The unique structural features of this compound, including two methyl groups at the 1 and 6 positions and a butyl group at the 4 position, contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is with a molecular weight of approximately 189.27 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 189.27 g/mol |
| IUPAC Name | This compound |
Pharmacological Effects
Research indicates that compounds in the dihydropyridine class exhibit various pharmacological effects, including:
- Calcium Channel Modulation : Dihydropyridines are primarily known as calcium channel blockers, which are used in the treatment of hypertension and angina. They function by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.
- Antioxidant Activity : Some studies suggest that dihydropyridine derivatives possess antioxidant properties that can protect cells from oxidative stress .
- Anticancer Potential : Emerging evidence indicates that certain dihydropyridine derivatives may have anticancer properties. For instance, they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Calcium Channels : By binding to L-type calcium channels, this compound can modulate calcium influx, which is crucial for muscle contraction and neurotransmitter release.
- Reactive Oxygen Species (ROS) : The antioxidant activity may involve scavenging ROS or enhancing cellular antioxidant defenses.
Case Studies
Several studies have explored the biological activity of dihydropyridine derivatives:
- Anticancer Activity : A study reported that certain dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in treated cells .
- Neuroprotective Effects : Another investigation revealed that some dihydropyridine compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Cardiovascular Effects : Clinical studies have shown that dihydropyridine-based medications effectively lower blood pressure in hypertensive patients by relaxing vascular smooth muscle.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethyl-1,4-dihydropyridine | Lacks butyl group; has two methyl groups | Commonly used as a calcium channel blocker |
| Diethyl 1,4-dihydro-2,6-dimethylpyridine | Contains ethyl groups instead of butyl | Different solubility and reactivity profile |
| 4-(2-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin- | Contains an amino group; affects biological activity | Potentially different pharmacological properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Butyl-1,6-dimethyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of β-ketoesters with substituted amines under acidic or basic catalysis is commonly employed. For optimization, parameters like solvent polarity (e.g., ethanol or acetonitrile), temperature (80–120°C), and catalysts (e.g., HATU for coupling reactions) should be systematically tested. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity. Analytical validation via HPLC with UV detection (λ = 254 nm) ensures reproducibility .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include the dihydropyridinone ring protons (δ 5.8–6.2 ppm for H-3 and H-5) and butyl/methyl substituents (δ 0.8–1.5 ppm). 13C NMR resolves carbonyl (C-2, δ ~165 ppm) and quaternary carbons.
- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) confirm the dihydropyridinone core.
- MS : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ m/z calculated vs. observed) to rule out impurities. Cross-validation with reference standards (e.g., EP pharmacopeial guidelines) is critical .
Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?
- Methodological Answer : The compound is prone to oxidation at the dihydropyridinone ring and hydrolysis under humid conditions. Stability studies (ICH Q1A guidelines) recommend storage in amber glass vials under nitrogen at −20°C. Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. Adding antioxidants (e.g., BHT at 0.01% w/w) or desiccants (silica gel) improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
